2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable cyclizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with different electronic properties.
Uniqueness
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and potential applications. The chlorine substituent can be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-11-4-6-2-3-8(9)10-7(6)5-11/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPQDAYDIQSSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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